molecular formula C21H13ClO5 B2573289 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate CAS No. 622789-87-1

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate

Cat. No.: B2573289
CAS No.: 622789-87-1
M. Wt: 380.78
InChI Key: ZMFJYKQJYBGROF-ODLFYWEKSA-N
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Description

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is a useful research compound. Its molecular formula is C21H13ClO5 and its molecular weight is 380.78. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClO4C_{18}H_{15}ClO_4, and it features a complex structure that includes a benzofuran moiety, a furan ring, and a chlorobenzoate group. The presence of these functional groups suggests potential interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC18H15ClO4C_{18}H_{15}ClO_4
IUPAC Name(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate
Key Functional GroupsBenzofuran, Furan, Chlorobenzoate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Specific methodologies may include condensation reactions between appropriate aldehydes and ketones, followed by cyclization to form the benzofuran structure.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds often exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Benzofuran derivatives have been explored for their anticancer potential. A study evaluating a range of related compounds found significant antiproliferative effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialGram-positive bacteria (e.g., S. aureus)Inhibition of growth
AnticancerBreast cancer cell linesInduction of apoptosis
Colon cancer cell linesCell cycle arrest

Case Study 1: Anticancer Activity

In a study published in the Journal of Fluorine Chemistry, researchers synthesized various fluorinated derivatives and assessed their anticancer activity. The compound exhibited significant inhibition against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related benzofuran derivatives. The results showed that certain compounds had effective activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for therapeutic applications .

The biological activities of this compound may be attributed to its ability to interact with specific cellular targets. These interactions can lead to:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Activation of apoptotic pathways can lead to programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial properties may stem from disrupting bacterial cell membranes.

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO5/c1-12-6-7-13(25-12)11-19-20(23)16-9-8-14(10-18(16)27-19)26-21(24)15-4-2-3-5-17(15)22/h2-11H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFJYKQJYBGROF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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